BenchChemオンラインストアへようこそ!

ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Aryl Hydrocarbon Receptor FICZ Synthesis Medicinal Chemistry

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a synthetic bis-indole derivative (C21H18N2O3, MW 346.38). Its core structure features a 3,2'-methylenebisindole scaffold bearing a reactive α-ketoester group, which distinguishes it from simpler indole building blocks.

Molecular Formula C21H18N2O3
Molecular Weight 346.4 g/mol
CAS No. 229020-85-3
Cat. No. B1316037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate
CAS229020-85-3
Molecular FormulaC21H18N2O3
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)CC3=CNC4=CC=CC=C43
InChIInChI=1S/C21H18N2O3/c1-2-26-21(25)20(24)19-15-8-4-6-10-17(15)23-18(19)11-13-12-22-16-9-5-3-7-14(13)16/h3-10,12,22-23H,2,11H2,1H3
InChIKeyNBWZBIQORCXFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate (CAS 229020-85-3): A Specialized Biindolyl Intermediate for AhR Ligand Synthesis


Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is a synthetic bis-indole derivative (C21H18N2O3, MW 346.38) . Its core structure features a 3,2'-methylenebisindole scaffold bearing a reactive α-ketoester group, which distinguishes it from simpler indole building blocks . The primary documented application of this compound is as a strategic late-stage intermediate enabling the convergent, gram-scale synthesis of 6-formylindolo[3,2-b]carbazole (FICZ), the most potent known endogenous agonist of the aryl hydrocarbon receptor (AhR) . Its value proposition for procurement is therefore intrinsically tied to its unique reactivity profile and established role in a published, scalable synthetic route to a high-demand pharmacological tool compound.

Why Generic Indole-3-glyoxylate Analogs Cannot Replace Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate in FICZ Synthesis


A scientist attempting to procure a simpler, more common indole-3-glyoxylate ester, such as ethyl 2-(1H-indol-3-yl)-2-oxoacetate (CAS 51079-10-2), to synthesize FICZ would encounter a fundamental structural incompatibility. The target compound for FICZ synthesis is a 5,11-dihydroindolo[3,2-b]carbazole, which requires a pre-assembled biindolyl system . The compound in question is not merely a substituted indole; it is a convergent intermediate where the biindolyl carbon skeleton is already formed from two separate indole starting materials, as evidenced by its 52% yield over two steps from N-protected indoles . Using a mono-indole alternative would necessitate a completely divergent, linear synthesis route with significantly more steps, lower overall yield, and the need for challenging late-stage biaryl bond formation—a key bottleneck that this compound was specifically designed to bypass for efficient scale-up [1].

Quantitative Differentiation Evidence for Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate (CAS 229020-85-3)


Scalable Convergent Synthesis vs. Low-Yielding Historical Linear Routes for FICZ

This compound is used as a pivotal intermediate in a modern, scalable synthesis of the critical AhR pharmacological tool ligand FICZ. The overall route to FICZ from commercially available indole starting materials proceeds in 5 steps with a 9.2% overall yield at a 4.6 g scale [1]. This is a direct and quantifiable improvement over the original Bergman route, which was limited by a low yield and required final purification by sublimation on a much smaller scale, hindering its practical application in biological research [1].

Aryl Hydrocarbon Receptor FICZ Synthesis Medicinal Chemistry

Key Intermediate Yield: 52% Over Two Steps from Protected Indoles

In the optimized scale-up protocol, the target compound is synthesized in a convergent manner from 1-(phenylsulfonyl)-1H-indole precursors. The critical process involves a lithium aluminum hydride reduction-desulfonylation sequence followed by electrophilic oxalylation with ethyl oxalyl chloride, affording the pure product in a 52% yield over two steps after recrystallization from acetonitrile [1]. This is a specific, reproducible yield on a multi-gram scale (4.60 g isolated total) [1].

Process Chemistry Synthetic Yield Indole Alkylation

Direct Conversion to 5,11-Dihydroindolo[3,2-b]carbazole Core via Acid-Mediated Cyclization

The synthetic utility of the target compound is demonstrated by its direct and high-yielding conversion into the fully cyclized 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate core. Treatment with methanesulfonic acid in 1,4-dioxane at 105 °C results in complete consumption of the starting material within 30 minutes, affording the cyclized product quantitatively (LCMS showing a single product peak) [1]. This late-stage cyclization reaction is a critical step that establishes the final indolocarbazole ring system of FICZ.

Cyclization Synthetic Utility Indolocarbazole

Optimal Application Scenarios Derived from Quantitative Evidence for CAS 229020-85-3 Procurement


In-House Synthesis of the Key AhR Pharmacological Tool Compound FICZ

A medicinal chemistry or chemical biology group requires a reliable, multi-gram supply of FICZ for extensive in vitro and in vivo target validation studies. The commercial cost of FICZ is prohibitively high. Procuring this specific intermediate is the central strategic move for implementing the only published, scalable, convergent synthesis to achieve an overall 9% route yield and produce the required gram quantities [1]. This bypasses the historical bottleneck of low-yielding linear syntheses.

Parallel Synthesis of FICZ Analogue Libraries Targeting AhR Structure-Activity Relationships (SAR)

A drug discovery team explores the SAR of the indolo[3,2-b]carbazole AhR binding site. The target compound, featuring a pre-formed biindolyl core with a reactive α-ketoester handle, is an ideal late-stage diversification point. As demonstrated by its clean, quantitative cyclization to the core scaffold [1], the ester can be converted to the 6-formyl group of FICZ or modified to create a library of 6-substituted-5,11-dihydroindolo[3,2-b]carbazoles. Using this common, convergently-derived intermediate ensures scaffold consistency and allows expedient analog synthesis.

Process Chemistry Route Scouting and Scale-Up for Indolocarbazole APIs

A process R&D group is tasked with scouting a scalable, cost-effective route for a new chemical entity containing an indolocarbazole core. The formation of similar biindolyl monomers for materials science applications might also follow this conceptual route. The published procedure provides a detailed, reproducible protocol for the key convergent assembly of this compound, yielding 4.6 g of pure material [1]. Procuring a batch of this intermediate allows the team to benchmark the feasibility of the subsequent high-yielding acid-catalyzed cyclization step against alternative, potentially linear and lower-yielding strategies.

Quote Request

Request a Quote for ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.